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molecular formula C11H6F2N2O2 B8351588 2-(2,6-Difluoro-3-nitrophenyl)pyridine CAS No. 100325-58-4

2-(2,6-Difluoro-3-nitrophenyl)pyridine

Cat. No. B8351588
M. Wt: 236.17 g/mol
InChI Key: HXJAATPQUUIJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653089B2

Procedure details

2-Tributylstannanylpyridine (4.24 g, 12 mmol), 2-bromo-1,3-difluoro-4-nitrobenzene (2.5 g, 10 mmol) and Pd(PPh3)4 (605 mg, 0.5 mmol) in dioxane (20 mL) were placed in a microwave vial. The sealed vial was evacuated and purged with argon (×3). The resulting mixture was heated, under microwave irradiation, at 150° C. for 1.5 h. The cooled mixture was evaporated, and the residue was suspended in DCM and the resulting mixture filtered to remove insoluble material. The filtrate was concentrated in vacuo and the resulting residue was purified by chromatography (Si—PPC, gradient 0-50% EtOAc/cyclohexane) to afford the title compound as a bright orange solid (0.8 g, 33%). 1H NMR (CDCl3, 400 MHz): δ 8.79 (1H, ddd, J=6.5, 2.4, 1.3 Hz), 8.18 (1H, ddd, J=12.4, 10.8, 7.4 Hz), 7.86 (1H, td, J=10.4, 2.4 Hz), 7.51 (1H, dquin, J=10.5, 1.6 Hz), 7.41 (1H, ddd, J=10.2, 6.5, 1.5 Hz), 7.16 (1H, ddd, J=13.3, 10.8, 2.5 Hz)
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
605 mg
Type
catalyst
Reaction Step Four
Yield
33%

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(CCCC)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)CCC.Br[C:21]1[C:26]([F:27])=[C:25]([N+:28]([O-:30])=[O:29])[CH:24]=[CH:23][C:22]=1[F:31]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:27][C:26]1[C:25]([N+:28]([O-:30])=[O:29])=[CH:24][CH:23]=[C:22]([F:31])[C:21]=1[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1 |^1:41,43,62,81|

Inputs

Step One
Name
Quantity
4.24 g
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1F)[N+](=O)[O-])F
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
605 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The sealed vial was evacuated
CUSTOM
Type
CUSTOM
Details
purged with argon (×3)
CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated
FILTRATION
Type
FILTRATION
Details
the resulting mixture filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by chromatography (Si—PPC, gradient 0-50% EtOAc/cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1[N+](=O)[O-])F)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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